molecular formula C13H18N2O5 B1597140 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate CAS No. 63392-86-9

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Cat. No. B1597140
CAS RN: 63392-86-9
M. Wt: 282.29 g/mol
InChI Key: AQKLDBRFLGEHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate is a chemical compound with the molecular formula C₁₃H₁₈N₂O₅ . It is also known by other names, including N-{6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl}acrylamide . This compound falls within the class of acrylamides and is characterized by its unique structure, which combines a pyrrolidinone ring with an acrylamide functional group.



Synthesis Analysis

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate involves the reaction between a suitable precursor (such as an acrylamide derivative) and a pyrrolidinone compound. The acrylamide moiety provides the acrylamidohexanoate group, while the pyrrolidinone ring contributes to the dioxopyrrolidin-1-yl functionality. Specific synthetic routes and conditions may vary, but the overall process aims to achieve the desired product efficiently.



Molecular Structure Analysis

The molecular structure of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate consists of the following components:



  • A pyrrolidinone ring (with a dioxopyrrolidin-1-yl group attached)

  • An acrylamidohexanoate side chain



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The acrylamidohexanoate ester linkage can undergo hydrolysis under appropriate conditions, leading to the release of the corresponding acid and alcohol.

  • Functional Group Transformations : The acrylamide group can react with nucleophiles, such as amines or thiols, to form amides or thioamides, respectively.

  • Polymerization : Due to the presence of the acrylamide functionality, this compound can be polymerized to form macromolecules.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Purity : Approximately 97%

  • Storage : It is recommended to store this compound in a freezer at temperatures below -20°C under an inert atmosphere.

  • Safety Information : The compound carries a Warning signal word and is associated with hazards related to ingestion, skin irritation, eye irritation, and respiratory effects. Safety precautions include proper handling, protective equipment, and avoiding contact with eyes and skin.


Scientific Research Applications

  • Coupling Agent in Protein Conjugation : A study by Reddy et al. (2005) synthesized a heterobifunctional coupling agent using 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, which is essential for chemoselective conjugation of proteins and enzymes. This synthesis is useful for preparing other analogous coupling agents with high purity (Reddy et al., 2005).

  • Development of Anticonvulsant Agents : Kamiński et al. (2015) explored the synthesis of a series of compounds derived from 2,5-Dioxopyrrolidin-1-yl propanamides and butanamides as potential new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting their potential in antiepileptic drug development (Kamiński et al., 2015).

  • Synthesis of Fluorescent Derivatives for Biological Labeling : Crovetto et al. (2008) synthesized a fluorescent derivative of 2,5-Dioxopyrrolidin-1-yl for labeling amine residues in biopolymers. This derivative has potential applications in RNA labeling and can be used as a nucleic acid probe (Crovetto et al., 2008).

  • Improving Monoclonal Antibody Production : A study by Aki et al. (2021) found that a compound related to 2,5-Dioxopyrrolidin-1-yl improved monoclonal antibody production in Chinese hamster ovary cell culture. This compound might also control the galactosylation of therapeutic monoclonal antibodies, which is crucial for their quality (Aki et al., 2021).

  • Polymer Synthesis for Drug Delivery : Singh et al. (2015) synthesized and characterized nano micelles of poly(N-acrylamidohexanoic acid)-b-poly(N-vinylcaprolactam) using RAFT polymerization. These micelles showed potential as carriers for hydrophobic molecules, indicating their use in drug delivery applications (Singh et al., 2015).

  • Culturing Induced Pluripotent Stem Cell-Derived Cardiomyocytes : Heras-Bautista et al. (2014) utilized 2,5-Dioxopyrrolidin-1-yl-6-acrylamidohexanoate in developing a culture medium that supports the permanent culture of induced pluripotent stem cell-derived cardiomyocytes. This advancement is significant in cardiac cell replacement therapy (Heras-Bautista et al., 2014).

Safety And Hazards


  • Hazard Statements :

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation



  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.




Future Directions

Future research should focus on:



  • Investigating the compound’s biological activity and potential applications.

  • Studying its interactions with relevant biomolecules.

  • Assessing its stability under various conditions.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLDBRFLGEHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376324
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

CAS RN

63392-86-9
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.